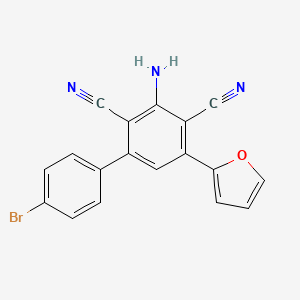![molecular formula C18H19NO3 B3571073 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B3571073.png)
1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone
概要
説明
1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with appropriate acetylating agents under controlled conditions. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and acetyl chloride in the presence of a base such as pyridine . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: 1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone has several applications in scientific research:
作用機序
The mechanism of action of 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes, such as enoyl-ACP reductase and dihydrofolate reductase, by binding to their active sites . This inhibition can disrupt essential metabolic pathways, leading to antimicrobial effects .
類似化合物との比較
- N-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide : Shares a similar pyrrole core but with different substituents.
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides : Contains a pyrrole ring with acetyl and benzohydrazide groups.
Uniqueness: 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-10-17(13(4)21)18(14(5)22)11(2)19(10)16-8-6-7-15(9-16)12(3)20/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEQORFZJNWSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC(=C2)C(=O)C)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3570998.png)
![2,2,2-trifluoro-N-(4-{6-[(trifluoroacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide](/img/structure/B3571005.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3571008.png)
![6-bromo-N-(cycloheptylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3571011.png)

![4-FLUORO-N-(4-METHYLPHENYL)-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3571022.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B3571037.png)
![N-[(4-chlorophenyl)methyl]-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B3571043.png)
![N-(4-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3571047.png)
![Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate](/img/structure/B3571051.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide](/img/structure/B3571057.png)
![ethyl 4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3571074.png)
![2-(2-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B3571078.png)
